molecular formula C23H17N3O2S B2875994 (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile CAS No. 374104-59-3

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2875994
CAS No.: 374104-59-3
M. Wt: 399.47
InChI Key: FNEUXUSMYBMWCM-ATVHPVEESA-N
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Description

The compound “(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile” is a structurally complex molecule featuring a coumarin-thiazole-acrylonitrile scaffold. Key structural attributes include:

  • Z-configuration: The stereochemistry at the double bond (C=C) ensures spatial alignment critical for biological interactions.
  • Substituents: A 2,3-dimethylphenylamino group attached to the acrylonitrile moiety. A thiazole ring substituted at position 4 with a 2-oxo-2H-chromen-3-yl (coumarin) group. Coumarin derivatives are well-documented for antitumor properties , while thiazole and acrylonitrile motifs are associated with cytotoxicity in related analogs .

Properties

IUPAC Name

(Z)-3-(2,3-dimethylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c1-14-6-5-8-19(15(14)2)25-12-17(11-24)22-26-20(13-29-22)18-10-16-7-3-4-9-21(16)28-23(18)27/h3-10,12-13,25H,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEUXUSMYBMWCM-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features several functional groups that contribute to its biological properties:

  • Thiazole ring : Known for its role in various pharmacological activities.
  • Acrylonitrile moiety : Associated with anti-cancer properties.
  • Chromene derivative : Implicated in antioxidant and anti-inflammatory activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that thiazole derivatives exhibit significant anti-proliferative effects against various cancer cell lines. The compound's structure suggests it may inhibit tubulin polymerization, a critical process in cell division .
  • Antioxidant Activity : The chromene component is known for its antioxidant properties, which may help in reducing oxidative stress in cells, thereby protecting against cancer progression and other diseases .
  • Anti-inflammatory Effects : Thiazole derivatives have been reported to modulate inflammatory pathways, potentially reducing the levels of pro-inflammatory cytokines .

In Vitro Studies

A series of studies have investigated the efficacy of related thiazole compounds against cancer cells:

  • Study on Thiazole Derivatives : A study focused on a series of thiazole analogs demonstrated that modifications in the N-aryl amide group significantly enhanced their anti-cancer potency against the Plasmodium falciparum strain, suggesting structural optimization could lead to improved therapeutic agents .
CompoundIC50 (µg/mL)Activity
Compound 8h0.73Anti-cancer
Compound 9g0.86Anti-cancer

In Vivo Studies

Research has also explored the in vivo efficacy of thiazole derivatives:

  • Mouse Models : Compounds similar to this compound have shown promise in mouse models for autoimmune diseases, indicating potential therapeutic applications beyond oncology .

Case Studies

  • Case Study on Cytotoxicity : A study examining the cytotoxic effects of various thiazole derivatives found that specific substitutions on the phenyl ring significantly impacted their activity against cancer cell lines such as Jurkat and A431. The presence of electron-donating groups was linked to increased cytotoxicity .
  • Mechanistic Insights : Molecular dynamics simulations suggested that certain derivatives interacted with target proteins primarily through hydrophobic contacts, indicating a need for further exploration into structure-function relationships for optimizing efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound belongs to the 2,3-diarylacrylonitrile family, which shares a common acrylonitrile backbone but varies in aromatic substituents. Below is a structural and functional comparison with closely related analogs:

Compound Name Key Structural Features Biological Activities References
(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile Coumarin-thiazole hybrid; 2,3-dimethylphenylamino group Hypothesized antitumor/cytotoxic (inferred)
(Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile Benzo[b]thiophene and 3,4-dimethoxyphenyl groups Cytotoxic activity (reported)
(Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Indole and 3,4,5-trimethoxyphenyl groups Spasmolytic and cytotoxic activities
Coumarin Basic coumarin scaffold (2H-chromen-2-one) Antitumor (IC₅₀: 1.59–3.57 mM in tumor cell lines)
7-Hydroxycoumarin 7-hydroxylated coumarin derivative Antitumor (IC₅₀: 0.68–2.69 mM)

Key Research Findings and Hypotheses

Structural Determinants of Bioactivity :

  • The coumarin moiety may contribute to DNA topoisomerase inhibition, as seen in other coumarin derivatives .
  • Acrylonitrile groups in analogs exhibit cytotoxicity via Michael addition reactions with cellular thiols .

Synergistic Potential: Hybridization of coumarin (antitumor) and acrylonitrile-thiazole (cytotoxic) scaffolds could target multiple pathways, reducing drug resistance .

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